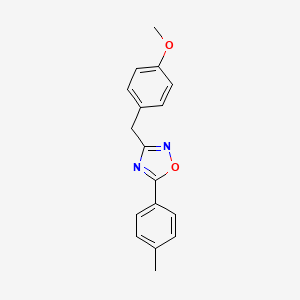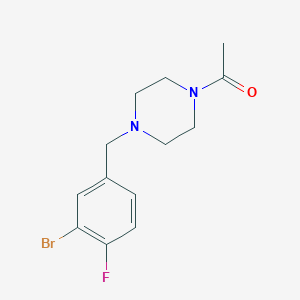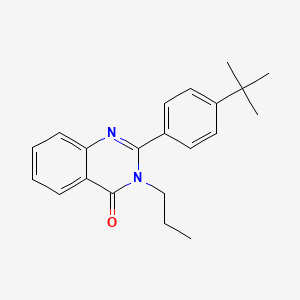
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole (MOB-MDP-OXD) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. MOB-MDP-OXD is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring that contains two nitrogen atoms and one oxygen atom. The compound has shown promising results in various scientific studies, and its synthesis method has been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit strong fluorescence properties. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have low cytotoxicity, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its low cytotoxicity, strong fluorescence properties, and potential applications in various scientific fields. However, the limitations of using 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, including its further development as an anticancer agent, antibacterial and antifungal agent, and fluorescent material. Additionally, future studies could focus on improving the solubility of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in water and exploring its potential as a sensor for various analytes. Furthermore, the synthesis of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole analogs could be explored to enhance its biological and chemical properties.
Méthodes De Synthèse
The synthesis of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through different methods, including the reaction of 4-methoxybenzyl hydrazine and 4-methylphenylglyoxal in the presence of acetic acid and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. The purity of the final product can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown promising results as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use as an antibacterial and antifungal agent.
In materials science, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown potential as a fluorescent material, with studies showing that it exhibits strong fluorescence properties. Moreover, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use as a sensor for various analytes, including metal ions and biomolecules.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-7-14(8-4-12)17-18-16(19-21-17)11-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZJIWYUISZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)

![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)